molecular formula C8H7BrN2O B15362003 6-Amino-4-bromoisoindolin-1-one

6-Amino-4-bromoisoindolin-1-one

Cat. No.: B15362003
M. Wt: 227.06 g/mol
InChI Key: HHZZJZCMVNJGBN-UHFFFAOYSA-N
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Description

6-Amino-4-bromoisoindolin-1-one (CAS: 169043-96-3) is a brominated isoindolinone derivative with the molecular formula C₁₆H₁₃BrN₂O₃ and a molecular weight of 361.19 g/mol . The compound features a bromine atom at position 4 and an amino group at position 6 on the isoindolinone core, which is further substituted with a benzo[d][1,3]dioxol-5-ylmethyl group. It is stored under controlled conditions (2–8°C) to ensure stability, suggesting sensitivity to environmental degradation .

Properties

Molecular Formula

C8H7BrN2O

Molecular Weight

227.06 g/mol

IUPAC Name

6-amino-4-bromo-2,3-dihydroisoindol-1-one

InChI

InChI=1S/C8H7BrN2O/c9-7-2-4(10)1-5-6(7)3-11-8(5)12/h1-2H,3,10H2,(H,11,12)

InChI Key

HHZZJZCMVNJGBN-UHFFFAOYSA-N

Canonical SMILES

C1C2=C(C=C(C=C2Br)N)C(=O)N1

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural and physicochemical differences between 6-Amino-4-bromoisoindolin-1-one and related isoindolinone derivatives:

Compound Name Molecular Formula Molecular Weight (g/mol) Substituents Storage Conditions Key Features
6-Amino-4-bromoisoindolin-1-one C₁₆H₁₃BrN₂O₃ 361.19 4-Br, 6-NH₂, benzo[d][1,3]dioxol-5-ylmethyl 2–8°C Enhanced polarity due to NH₂; bulky substituent
4-Bromo-6-nitroisoindolin-1-one C₈H₅BrN₂O₃ 257.04 4-Br, 6-NO₂ RT Electron-withdrawing NO₂ group; precursor for NH₂ synthesis
4-Bromoisoindolin-1-one C₈H₆BrNO 212.04 4-Br RT Simplest analog; lacks functional groups for H-bonding
(E)-2-(5-amino-1-(4-bromobenzyl)-2-oxoindolin-3-ylidene)-N-(quinolin-6-yl)acetamide C₂₇H₂₀BrN₅O₂ 534.39 4-Bromobenzyl, quinolin-6-yl N/A Extended conjugation; high bioactivity (value: 5.411)

Functional Group Impact

  • Amino vs. Nitro Groups: The 6-amino group in 6-Amino-4-bromoisoindolin-1-one enhances solubility in polar solvents compared to the nitro-substituted analog (4-Bromo-6-nitroisoindolin-1-one). However, the nitro group serves as a versatile intermediate for further reduction to amines .

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